molecular formula C6H4ClN3 B1631542 5-Chloroimidazo[1,2-A]pyrazine CAS No. 63744-41-2

5-Chloroimidazo[1,2-A]pyrazine

Cat. No.: B1631542
CAS No.: 63744-41-2
M. Wt: 153.57 g/mol
InChI Key: ORPGZTZXVOKJHD-UHFFFAOYSA-N
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Description

5-Chloroimidazo[1,2-A]pyrazine is a chemical compound with the molecular formula C6H4ClN3 . It is a derivative of imidazo[1,2-a]pyrazine, a nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of this compound involves regioselective metalations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl . These provide Zn- and Mg-intermediates, which after quenching with various electroph

Scientific Research Applications

Synthesis and Molecular Docking in Medicinal Chemistry

Research has demonstrated the synthesis of novel compounds involving the imidazo[1,2-A]pyrazine scaffold for their potential application in medicinal chemistry. For instance, the synthesis of benzimidazole-pyrazoline hybrid molecules has been explored for their anti-diabetic potential, showing significant α-glucosidase inhibition activity, which was further elucidated through molecular docking analysis (Ibraheem et al., 2020). Similarly, compounds with a pyrazolo[3,4-d]pyrimidine nucleus have been synthesized and tested for their antibacterial activity, highlighting the versatility of the imidazo[1,2-A]pyrazine framework in developing new antimicrobial agents (Zimam, 2014).

Antimycobacterial Activity and In Vitro Cytotoxicity

A notable study has focused on the synthesis and evaluation of 5-Chloro-N-phenylpyrazine-2-carboxamides for their in vitro activity against Mycobacterium tuberculosis. The research demonstrated that most synthesized compounds exerted significant antimycobacterial activity, with specific derivatives showing low cytotoxicity, making them promising candidates for further development as antimycobacterial agents (Zítko et al., 2013).

Applications in Organic Synthesis

Imidazo[1,2-a]pyrazine derivatives have been synthesized with various biological properties, such as uterine-relaxing, antibronchospastic, and cardiac-stimulating activities. This research showcases the compound's potential in developing pharmacological agents with diverse therapeutic applications (Sablayrolles et al., 1984).

Chemiluminescent Properties for Bioconjugation

The chemiluminescent properties of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones have been investigated, revealing their potential for bioconjugation, which could be beneficial in developing diagnostic tools and in bioanalytical applications (Adamczyk et al., 2003).

Kinase Inhibition for Drug Development

The synthesis of 3,8-diaminoimidazo[1,2-a]pyrazines via multicomponent reactions has been explored for their potential as kinase inhibitors. This approach demonstrates the scaffold's application in discovering novel protein kinase inhibitors, which are crucial targets in cancer therapy (Guasconi et al., 2011).

Biochemical Analysis

Biochemical Properties

5-Chloroimidazo[1,2-A]pyrazine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and, consequently, their biological activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is critical for cell proliferation and differentiation . Furthermore, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes, thereby impacting overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound can undergo degradation, leading to changes in its biochemical activity. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature, pH, and exposure to light . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into more hydrophilic metabolites that can be excreted from the body . This compound can also influence metabolic flux and metabolite levels, impacting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .

Properties

IUPAC Name

5-chloroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-3-8-4-6-9-1-2-10(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPGZTZXVOKJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511232
Record name 5-Chloroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63744-41-2
Record name 5-Chloroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaHCO3 (4.215 g, 50.1736 mmol) and IPA (40 mL) were added to a mixture of 2-bromo-1,1-dimethoxy-ethane (6.37 mL, 10.8066 mmol), 40% HBr (475 mL, 2.3157 mmol) and 2 drops of water previously refluxed for 1 hr. The reaction mixture was stirred for 5 mins and filtered. To the filtrate was added 6-chloro-pyrazin-2-ylamine (1 g, 7.7190 mmol) and the resulting mixture was refluxed for overnight. The reaction was monitored by TLC (50% ethylacetate in hexane). The reaction mixture was neutralized with Na2CO3 and partitioned between ethylacetate and water. The organic layer was washed with water, brine, dried over Na2SO4 and concentrated. Purification by column chromatography on silica gel (1-2% MeOH in CHCl3) afforded 300 mg of the product (25.31% yield).
Quantity
4.215 g
Type
reactant
Reaction Step One
Quantity
6.37 mL
Type
reactant
Reaction Step One
Name
Quantity
475 mL
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reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
25.31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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